molecular formula C21H17ClFNO2 B10953377 4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide

Cat. No.: B10953377
M. Wt: 369.8 g/mol
InChI Key: UKYPWMMEXQRKFT-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenoxy group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 4-chlorophenoxy intermediate. This is achieved by reacting 4-chlorophenol with a suitable base, such as potassium hydroxide, to generate the phenoxy ion, which then reacts with a benzyl halide to form the desired intermediate .

The next step involves the formation of the benzamide core. This is typically done by reacting the 4-chlorophenoxy intermediate with 4-fluorobenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives, while nucleophilic substitution can result in a variety of substituted benzamides .

Scientific Research Applications

4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C21H17ClFNO2

Molecular Weight

369.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C21H17ClFNO2/c22-18-7-11-20(12-8-18)26-14-16-1-5-17(6-2-16)21(25)24-13-15-3-9-19(23)10-4-15/h1-12H,13-14H2,(H,24,25)

InChI Key

UKYPWMMEXQRKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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